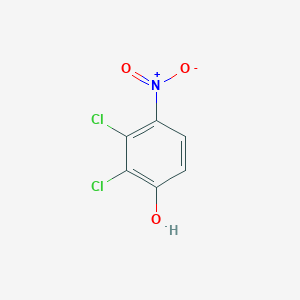

2,3-Dichloro-4-nitrophenol

Beschreibung

2,3-Dichloro-4-nitrophenol (CAS: 59384-57-5) is a chlorinated nitrophenol derivative with a molecular formula inferred as C₆H₃Cl₂NO₃ and a molecular weight of approximately 208.44 g/mol (calculated based on substituents). It is a yellow crystalline solid with a purity of 98%, supplied by Belling (百灵威集团) under the product code 1130950 . This compound features a phenolic ring substituted with two chlorine atoms at positions 2 and 3 and a nitro group at position 4. Its primary applications include serving as an intermediate in organic synthesis, particularly in the production of dyes, pigments, and agrochemicals .

Eigenschaften

IUPAC Name |

2,3-dichloro-4-nitrophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO3/c7-5-3(9(11)12)1-2-4(10)6(5)8/h1-2,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SANZGCKGKOUHJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])Cl)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Direct Nitration of 2,3-Dichlorophenol

The nitration of 2,3-dichlorophenol is a straightforward method to introduce a nitro group at the para position relative to the hydroxyl group. This approach leverages the activating effect of the hydroxyl group, which directs electrophilic substitution to the ortho and para positions. However, the presence of two electron-withdrawing chlorine atoms at the 2- and 3-positions moderates the ring’s reactivity, necessitating vigorous nitration conditions.

Reaction Conditions and Reagents

Chlorination of 4-Nitrophenol

Chlorination of 4-nitrophenol offers a stepwise route to introduce chlorine atoms at the 2- and 3-positions. This method is particularly useful when starting from readily available 4-nitrophenol.

Single-Step Chlorination

- Reagents : Chlorine gas (Cl₂) in the presence of aqueous hydrochloric acid (HCl).

- Temperature : 40–60°C, with vigorous stirring to ensure even gas distribution.

- Yield : Initial chlorination yields 2-chloro-4-nitrophenol (∼70%), but extending reaction time or increasing Cl₂ concentration introduces a second chlorine atom at the 3-position, yielding 2,3-dichloro-4-nitrophenol.

Two-Step Chlorination

To improve selectivity, a two-step process is employed:

- First chlorination : Introduce one chlorine atom at the 2-position using Cl₂/HCl at 50°C.

- Second chlorination : Add a stoichiometric excess of Cl₂ at 70–80°C to introduce the second chlorine at the 3-position.

Yield and Purity

Hydrolysis of 1,2-Dichloro-4-nitrobenzene

Hydrolysis of 1,2-dichloro-4-nitrobenzene provides an alternative route, particularly when dichloronitrobenzene precursors are accessible. This method exploits nucleophilic aromatic substitution (NAS) under alkaline conditions.

Synthetic Pathway

- Nitration of 1,2-dichlorobenzene :

- Hydrolysis :

$$

\text{1,2-Dichloro-4-nitrobenzene} + \text{OH}^- \rightarrow \text{this compound} + \text{Cl}^-

$$

Comparative Analysis of Methods

| Method | Starting Material | Key Reagents | Yield | Purity | Industrial Feasibility |

|---|---|---|---|---|---|

| Nitration of 2,3-dichlorophenol | 2,3-Dichlorophenol | HNO₃/H₂SO₄ | 65–78% | >95% | Moderate (acid waste) |

| Chlorination of 4-nitrophenol | 4-Nitrophenol | Cl₂/HCl, FeCl₃ | 60–65% | >98% | High |

| Hydrolysis of 1,2-dichloro-4-nitrobenzene | 1,2-Dichlorobenzene | HNO₃, NaOH | 55–60% | 90–95% | Low (high-energy input) |

Emerging Techniques and Innovations

Catalytic Chlorination

Recent patents describe the use of zeolite catalysts to enhance chlorination efficiency. For example, H-Y zeolite increases the rate of dichlorination by 30% compared to traditional FeCl₃, reducing reaction time and by-product formation.

Green Chemistry Approaches

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: 2,3-Dichloro-4-nitrophenol can undergo oxidation reactions, leading to the formation of various oxidation products depending on the conditions and reagents used.

Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or other chemical reducing agents.

Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions, often requiring elevated temperatures and solvents like dimethyl sulfoxide.

Major Products Formed:

Oxidation: Various chlorinated and nitro-substituted phenolic compounds.

Reduction: 2,3-Dichloro-4-aminophenol.

Substitution: Depending on the nucleophile, products can include 2,3-dichloro-4-hydroxyphenol or 2,3-dichloro-4-aminophenol.

Wissenschaftliche Forschungsanwendungen

Environmental Chemistry

A. Wastewater Treatment

2,3-Dichloro-4-nitrophenol is studied for its role in the degradation of nitrophenolic compounds in wastewater. Research indicates that it can be generated during the chlorination of 4-nitrophenol, particularly in processes involving hypochlorous acid and UV light. The formation pathways include electrophilic substitution and oxidation reactions, which are critical for understanding the transformation mechanisms of pollutants in water treatment systems .

B. Phototransformation Studies

The compound has been analyzed for its phototransformation under simulated sunlight conditions. Studies show that halophenolic disinfection byproducts like this compound can undergo photonucleophilic substitutions, leading to less toxic derivatives. This transformation is vital for assessing the environmental impact of chlorinated compounds and their potential risks to aquatic ecosystems .

Agricultural Applications

A. Herbicidal Activity

This compound exhibits significant herbicidal properties. It has been tested as a post-emergent herbicide against various crops with varying degrees of effectiveness. For instance, at concentrations around 6400 parts per million, it demonstrated high phytotoxicity ratings against tomato and bean plants, indicating its potential use as a selective herbicide .

B. Nematocidal Properties

In addition to herbicidal applications, this compound has shown efficacy as a nematocide. In laboratory tests, it achieved a 100% kill rate of nematodes at concentrations as low as 1000 parts per million, making it a promising candidate for managing nematode populations in agricultural settings .

Pharmaceutical Applications

A. Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains and fungi, suggesting potential applications in developing new antimicrobial agents .

B. Toxicological Studies

Understanding the toxicological profile of this compound is crucial for its safe application in various fields. Studies have assessed its toxicity levels and potential health risks associated with exposure, providing insights into safe handling practices and regulatory measures .

Data Tables

| Application Area | Specific Use | Concentration Tested | Effectiveness |

|---|---|---|---|

| Environmental Chemistry | Wastewater Treatment | Varies | Effective degradation |

| Agricultural Science | Herbicide | 6400 ppm | High phytotoxicity |

| Agricultural Science | Nematocide | 1000 ppm | 100% kill rate |

| Pharmaceutical Science | Antimicrobial Agent | Varies | Effective against bacteria |

Case Studies

- Wastewater Treatment Study

- Herbicidal Efficacy Assessment

Wirkmechanismus

The mechanism of action of 2,3-Dichloro-4-nitrophenol involves its interaction with biological molecules through its nitro and chloro substituents. The nitro group can participate in redox reactions, while the chloro groups can undergo substitution reactions. These interactions can affect various molecular targets and pathways, including enzyme inhibition and disruption of cellular processes.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Limitations

- Positional Isomerism: The nitro and chlorine substituent positions significantly alter reactivity. For example, 3,4-Dichloro-2-nitrophenol (nitro at position 2) exhibits distinct electronic properties compared to this compound, impacting its suitability for specific reactions .

- Data Gaps: Limited published data on the exact melting point, solubility, and spectroscopic properties of this compound necessitate further experimental characterization .

Biologische Aktivität

2,3-Dichloro-4-nitrophenol (DCNP) is a chlorinated nitrophenolic compound that has garnered attention due to its biological activity and potential environmental impact. This article explores its biochemical properties, degradation pathways, toxicity, and implications for bioremediation.

- Chemical Formula : C₆H₃Cl₂NO₃

- Molecular Weight : 192.00 g/mol

- CAS Number : 12311540

Biochemical Activity

DCNP exhibits significant biochemical activity, particularly in relation to its interactions with microbial communities and its potential as an environmental contaminant.

Microbial Degradation

Research indicates that certain bacterial strains can degrade DCNP through specific metabolic pathways. For instance:

- Rhodococcus sp. has been identified as capable of degrading nitrophenolic compounds, including DCNP, under aerobic conditions. The study demonstrated that these bacteria could utilize a mixture of nitrophenols as substrates, suggesting their potential for bioremediation in contaminated environments .

| Bacterial Strain | Degradation Capability | Conditions |

|---|---|---|

| Rhodococcus sp. | Degrades DCNP | Aerobic |

Toxicity Studies

The toxicity of DCNP has been investigated in various biological systems. It has been shown to induce apoptotic pathways in cell lines:

- Apoptosis Induction : Studies have reported that DCNP can trigger apoptosis in certain cell lines, indicating its potential as a toxic agent . The mechanism appears to involve the modulation of gene expression related to cell survival and death.

Environmental Impact

DCNP's presence in the environment raises concerns regarding its persistence and effects on ecosystems. Its degradation products can also have significant biological effects:

- Transformation Products : In various studies, the transformation of nitrophenols under UV and chemical treatment processes has been documented. For example, the use of hypochlorous acid (HOCl) in conjunction with UV light has shown to facilitate the conversion of 4-nitrophenol to chlorinated byproducts, including 2-chloro-4-nitrophenol . These transformations suggest that DCNP may not only persist but also change into other potentially harmful compounds.

Case Studies

- Microcosm Studies : Laboratory-scale microcosm experiments demonstrated that augmented strains of bacteria could effectively degrade a mixture of nitrophenols, including DCNP. This illustrates the potential for using microbial bioremediation strategies in contaminated sites .

- Toxicological Assessments : A series of toxicological assessments indicated that DCNP poses risks to aquatic organisms, contributing to its classification as a hazardous environmental contaminant .

Q & A

Basic: What are the established synthetic routes for 2,3-Dichloro-4-nitrophenol, and how can reaction conditions be optimized?

Answer:

The synthesis of this compound typically involves sequential nitration and chlorination of phenol derivatives. Key steps include:

- Nitration : Introducing the nitro group at the para position of phenol, followed by selective chlorination at the 2- and 3-positions.

- Chlorination : Use of chlorinating agents (e.g., Cl2 or SO2Cl2) under controlled temperatures (0–25°C) to avoid over-chlorination .

- Optimization : Adjusting stoichiometry, solvent polarity (e.g., dichloromethane), and reaction time to enhance yield and purity (reported as ≥98% in commercial standards) .

Basic: Which spectroscopic methods are most effective for characterizing this compound?

Answer:

Structural elucidation requires a combination of:

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to identify aromatic protons and carbon environments, with chemical shifts influenced by electron-withdrawing nitro and chloro groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm the molecular formula (C6H3Cl2NO3) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Peaks at ~1250 cm<sup>−1</sup> (C–Cl stretch) and ~1520 cm<sup>−1</sup> (NO2 asymmetric stretch) .

Advanced: How can researchers resolve contradictions in reported toxicity data for this compound?

Answer:

Discrepancies in toxicity studies (e.g., LD50 values) may arise from differences in:

- Test Systems : Use standardized in vitro models (e.g., hepatic microsomes for metabolism studies) to reduce interspecies variability .

- Purity : Verify compound purity via HPLC or GC-MS, as impurities like 4-nitrophenol derivatives can skew results .

- Experimental Design : Include positive controls (e.g., 4-nitrophenol) and replicate studies to validate findings .

Advanced: What are the current data gaps in understanding the toxicokinetics of this compound?

Answer:

Critical gaps include:

- Absorption/Distribution : Limited data on dermal and inhalation exposure routes in humans. Animal studies suggest rapid absorption but lack placental transfer analysis .

- Metabolism : Identify cytochrome P450 isoforms responsible for nitro-reduction and phase II conjugation pathways .

- Biomarkers : Develop targeted assays (e.g., LC-MS/MS) to detect urinary metabolites like dichloronitroanisole derivatives .

Basic: How can researchers assess the environmental persistence of this compound?

Answer:

Environmental analysis involves:

- Degradation Studies : Monitor hydrolysis rates under varying pH and UV exposure. The nitro group enhances stability, but chloro substituents may slow biodegradation .

- Chromatography : Use reverse-phase HPLC with UV detection (λ ~405 nm) for quantification in soil/water samples .

- Ecotoxicity Testing : Evaluate effects on aquatic organisms (e.g., Daphnia magna) using OECD guidelines .

Advanced: What strategies mitigate interference from structural analogs (e.g., 2,4-Dichloro-6-nitrophenol) in analytical workflows?

Answer:

- Chromatographic Separation : Optimize mobile phase gradients (e.g., acetonitrile/water with 0.1% formic acid) to resolve co-eluting isomers .

- Tandem MS : Utilize MRM (multiple reaction monitoring) to distinguish fragment ions unique to this compound (e.g., m/z 206 → 168) .

- Spectral Libraries : Cross-reference with databases like PubChem to validate retention times and spectral matches .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and eye protection due to potential skin/eye irritation .

- Ventilation : Perform reactions in fume hoods to avoid inhalation of dust/aerosols.

- Waste Disposal : Collect in halogenated waste containers; incinerate at >850°C to prevent environmental release .

Advanced: How do electronic effects of substituents influence the reactivity of this compound in nucleophilic aromatic substitution?

Answer:

The meta-directing nitro group and ortho/para-directing chloro groups create a complex electronic environment:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.